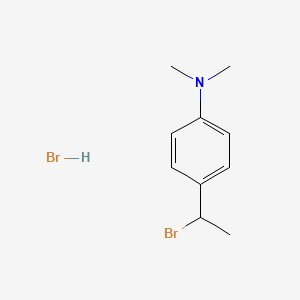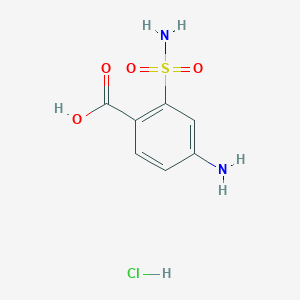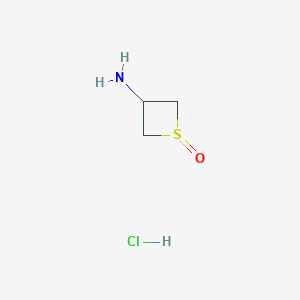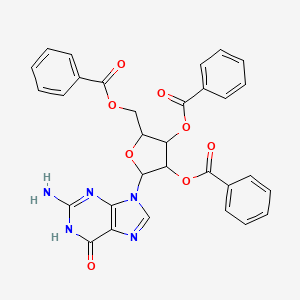
2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would include the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Aplicaciones Científicas De Investigación
Synthesis and Application in Drug Development
One of the primary applications of this compound involves its use in the synthesis of various drugs. For example, Inaba et al. (2000) demonstrated its application in the practical synthesis of nelfinavir, a potent HIV-protease inhibitor (Inaba, Yamada, Abe, Sagawa, & Cho, 2000). Similarly, Georgios Balayiannis et al. (1999) discussed the formation of diastereomeric compounds using this molecule, which could have implications in drug synthesis (Balayiannis, Argiris, Papaioannou, & Kavounis, 1999).
Crystal Structure and Molecular Conformation
The crystal structure and molecular conformation of related compounds are also a key area of study. Li Yee Then et al. (2017) explored the crystal structures of similar benzoate compounds, providing insights into their molecular conformation and interactions (Then, Kumar, Kwong, Mah, Loh, Quah, Win, & Chandraju, 2017).
Ferroelectric Liquid Crystal Behavior
Research into the ferroelectric liquid crystal behavior of similar compounds has been conducted by Haramoto and Kamogawa (1987, 1990). They synthesized related benzoate compounds and measured their mesomorphic behaviors, discovering ferroelectric liquid crystal properties (Haramoto & Kamogawa, 1987; 1990).
Stability and Photoreactivity Studies
The stability and photoreactivity of related compounds in aqueous solutions have been studied as well, which is crucial for their potential applications. For instance, Sasaki, Midorikawa, and Arakawa (1992) examined the decomposition kinetics and photoreactivity of a similar proteinase inhibitor in aqueous solution (Sasaki, Midorikawa, & Arakawa, 1992).
Antimicrobial Activity
There's also research on the antimicrobial properties of similar compounds. Desai et al. (2015) synthesized a series of compounds for the development of antimicrobial agents and evaluated their efficacy against various bacteria and fungi (Desai, Shihory, Bhatt, Patel, & Karkar, 2015).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications of the compound.
I hope this general information is helpful! If you have questions about a specific compound or a specific type of analysis, I would be happy to try to help further.
Propiedades
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBAVDJTYIQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



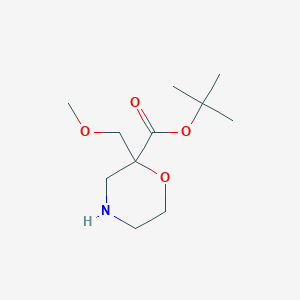
![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)
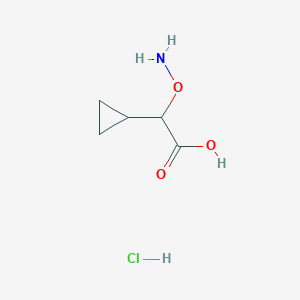
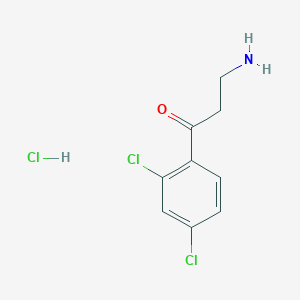
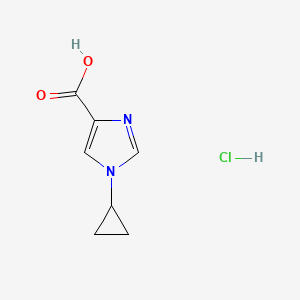
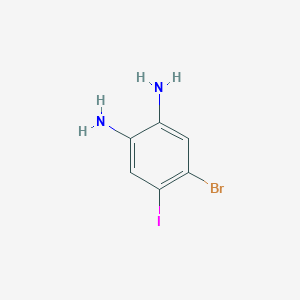
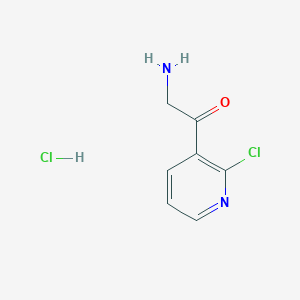
![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)
